1-[4-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a 4-methylsulfanylphenyl group and an ethanone moiety
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(4-{4-[4-(methylthio)benzyl]-1-piperazinyl}phenyl)ethanone are currently unknown. This compound is a derivative of 4-(methylthio)benzyl alcohol , which is used in the synthesis of COX-2 inhibitors . COX-2 inhibitors are known to have analgesic and anti-inflammatory action .
Mode of Action
Based on its structural similarity to 4-(methylthio)benzyl alcohol, it may interact with cox-2 enzymes, potentially inhibiting their activity and reducing inflammation and pain .
Biochemical Pathways
If it acts as a cox-2 inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins, which are involved in inflammation and pain signaling .
Result of Action
If it acts as a COX-2 inhibitor, it could reduce inflammation and pain at the cellular level by decreasing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Methylsulfanylphenyl Group: The piperazine ring is then reacted with 4-methylsulfanylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-methylsulfanylphenyl group.
Introduction of the Ethanone Moiety: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[4-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a biochemical tool.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Morpholinyl)phenyl]ethanone: Similar structure but with a morpholine ring instead of a piperazine ring.
1-(4-Bromo-phenyl)-piperidine: Contains a piperidine ring and a bromophenyl group.
1-(4-(4-Chlorophenoxy)phenyl)thiourea: Features a thiourea group and chlorophenoxy substituent.
Uniqueness
1-[4-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of the 4-methylsulfanylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-16(23)18-5-7-19(8-6-18)22-13-11-21(12-14-22)15-17-3-9-20(24-2)10-4-17/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTZOYXCEWLKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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